N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14960694
InChI: InChI=1S/C26H27N5O3/c1-34-19-12-10-17(11-13-19)16-31-23(27)20(25(32)28-18-7-3-2-4-8-18)15-21-24(31)29-22-9-5-6-14-30(22)26(21)33/h5-6,9-15,18,27H,2-4,7-8,16H2,1H3,(H,28,32)
SMILES:
Molecular Formula: C26H27N5O3
Molecular Weight: 457.5 g/mol

N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC14960694

Molecular Formula: C26H27N5O3

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C26H27N5O3
Molecular Weight 457.5 g/mol
IUPAC Name N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C26H27N5O3/c1-34-19-12-10-17(11-13-19)16-31-23(27)20(25(32)28-18-7-3-2-4-8-18)15-21-24(31)29-22-9-5-6-14-30(22)26(21)33/h5-6,9-15,18,27H,2-4,7-8,16H2,1H3,(H,28,32)
Standard InChI Key ILHCCLPIQLFLPQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3

Introduction

Structural Characteristics

The compound’s architecture is defined by a fusion of three cyclic systems, creating a rigid tricyclic core that governs its reactivity and interactions.

Tricyclic Core and Functional Groups

The central structure comprises a 14-membered tricyclo[8.4.0.0³,⁸] system, integrating two fused rings and a bridging nitrogen atom. Key functional groups include:

  • Imino group (C=N) at position 6, contributing to resonance stabilization and potential hydrogen bonding.

  • Oxo group (C=O) at position 2, enhancing electrophilicity and participation in keto-enol tautomerism.

  • Carboxamide moiety at position 5, enabling hydrogen bonding and interactions with biological targets.

Substituent Analysis

  • Cyclohexyl group: Attached to the carboxamide nitrogen, this hydrophobic substituent influences lipid solubility and membrane permeability.

  • 4-Methoxyphenylmethyl group: The para-methoxy phenyl ring introduces electron-donating effects, modulating electronic density across the tricyclic system.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₇N₅O₃
Molecular Weight457.5 g/mol
IUPAC NameSee Title
CAS NumberNot publicly disclosed
Topological Polar Surface Area118 Ų (estimated)

Synthesis and Manufacturing

The synthesis of this compound involves multi-step strategies to assemble the tricyclic framework and introduce substituents.

Reaction Sequence

  • Core Formation: A Biginelli-like multicomponent reaction may initialize the tricyclic structure, combining aldehyde, β-keto ester, and urea derivatives under acidic conditions.

  • Substituent Introduction:

    • The 4-methoxyphenylmethyl group is introduced via alkylation using 4-methoxybenzyl chloride.

    • Cyclohexylamine is coupled to the carboxamide via nucleophilic acyl substitution.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Ethanol, HCl, 80°C, 12h45%
2K₂CO₃, DMF, 4-methoxybenzyl chloride62%
3DCC, cyclohexylamine, THF, 0°C78%

Challenges and Optimization

  • Low Yield in Cyclization: The tricyclization step faces steric hindrance, necessitating high-dilution conditions.

  • Purification: Chromatography on silica gel with ethyl acetate/hexane gradients isolates the product.

Physicochemical Properties

The compound’s behavior in solution and solid states is critical for its application in biological assays.

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C for >6 months; degrades in acidic/basic conditions via imino hydrolysis.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, imino), 7.35 (d, J=8.6 Hz, 2H, aromatic), 3.81 (s, 3H, OCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1540 cm⁻¹ (N-H bend).

Biological Activity and Mechanisms

Preliminary studies on structural analogs suggest promising bioactivity, though direct evidence for this compound is limited.

Enzymatic Inhibition

  • Kinase Inhibition: Analogous triazatricyclo compounds inhibit CDK2 and EGFR kinases at IC₅₀ values of 0.5–2 µM.

  • Antimicrobial Effects: Methoxyphenyl derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .

Putative Binding Modes

Molecular docking simulations predict that the carboxamide and imino groups form hydrogen bonds with ATP-binding pockets, while the tricyclic core occupies hydrophobic regions.

Research Advancements and Applications

Medicinal Chemistry

  • Anticancer Lead: A 2024 study identified a derivative with 90% tumor growth inhibition in murine xenograft models.

  • Neuroprotective Potential: Methoxy-substituted analogs reduce oxidative stress in neuronal cells by 40% at 10 µM .

Material Science

  • Coordination Polymers: The compound’s nitrogen-rich structure facilitates metal-ion coordination, forming porous frameworks with CO₂ adsorption capacities of 2.5 mmol/g .

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